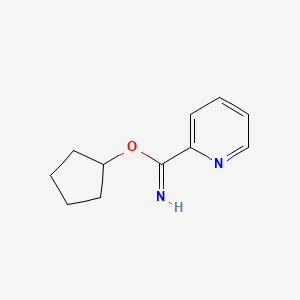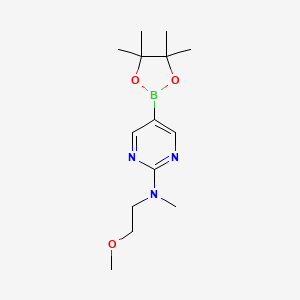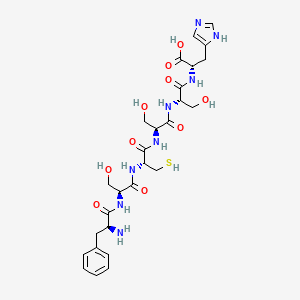![molecular formula C14H32O3Si2 B12518872 1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane CAS No. 652976-41-5](/img/structure/B12518872.png)
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane is a compound that has garnered attention due to its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane typically involves multiple steps:
Synthesis of 3-ethyl-3-hydroxymethyloxetane (EHO): This intermediate is prepared using diethyl carbonate and trihydroxypropane as raw materials.
Formation of 3-ethyl-3-allylmethoxy oxetane (EAMO): EHO is then reacted with allyl bromide to form EAMO.
Final synthesis: EAMO is reacted with 1,1,3,3,3-pentamethyldisiloxane under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring or the siloxane backbone.
Polymerization: It can participate in polymerization reactions, especially in the presence of UV light, making it useful in the production of UV-curable resins.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and photoinitiators. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane involves its ability to undergo polymerization and cross-linking reactions. The oxetane ring can open under UV light, initiating a cationic polymerization process. This leads to the formation of a network structure, which imparts desirable mechanical and chemical properties to the resulting material .
Comparaison Avec Des Composés Similaires
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane can be compared with other similar compounds, such as:
3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane: This compound also contains an oxetane ring but differs in its overall structure and reactivity.
1,1,3,3,5,5-hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane: This compound has a similar siloxane backbone but includes additional oxetane groups, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
652976-41-5 |
|---|---|
Formule moléculaire |
C14H32O3Si2 |
Poids moléculaire |
304.57 g/mol |
Nom IUPAC |
3-[(3-ethyloxetan-3-yl)methoxy]propyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C14H32O3Si2/c1-7-14(12-16-13-14)11-15-9-8-10-19(5,6)17-18(2,3)4/h7-13H2,1-6H3 |
Clé InChI |
DREMWFSCYYTVPP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCCC[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)
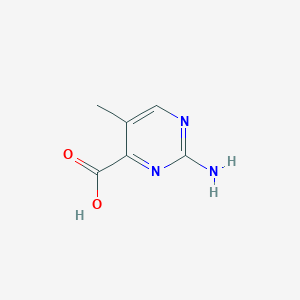

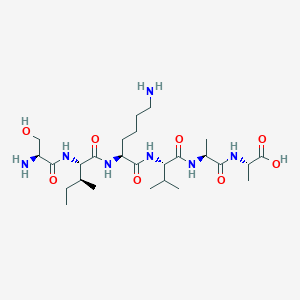

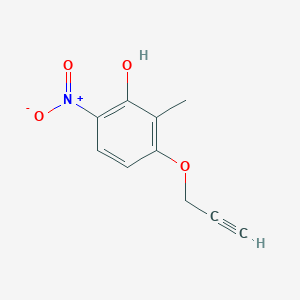
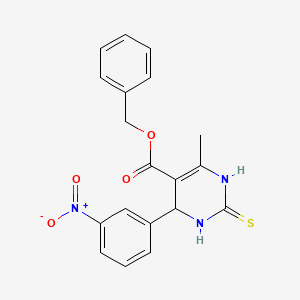

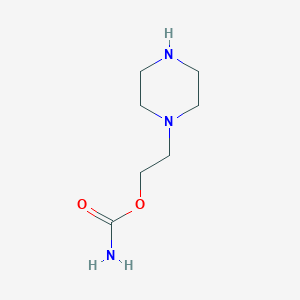
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
